3-tert-Butylcyclohexyl acetate
Description
Structure
3D Structure
Properties
CAS No. |
20298-71-9 |
|---|---|
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.3 g/mol |
IUPAC Name |
(3-tert-butylcyclohexyl) acetate |
InChI |
InChI=1S/C12H22O2/c1-9(13)14-11-7-5-6-10(8-11)12(2,3)4/h10-11H,5-8H2,1-4H3 |
InChI Key |
NHUNEDUXIBOQML-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1CCCC(C1)C(C)(C)C |
Canonical SMILES |
CC(=O)OC1CCCC(C1)C(C)(C)C |
Other CAS No. |
20298-72-0 31846-06-7 20298-71-9 |
Pictograms |
Irritant |
Synonyms |
3-tert-butylcyclohexyl acetate 4-tert-butylcyclohexyl acetate |
Origin of Product |
United States |
Synthesis and Manufacturing Processes
Common Synthetic Routes
A prevalent method for the synthesis of substituted cyclohexyl acetates involves the catalytic hydrogenation of the corresponding substituted phenol (B47542), followed by esterification of the resulting cyclohexanol (B46403).
For 3-tert-butylcyclohexyl acetate, the synthesis would logically start from 3-tert-butylphenol. This starting material can be hydrogenated over a suitable catalyst, such as Raney nickel or a noble metal catalyst (e.g., rhodium on carbon), to yield 3-tert-butylcyclohexanol (B8721175). google.com The hydrogenation conditions, including temperature, pressure, and catalyst choice, can influence the stereoselectivity of the reaction, yielding a mixture of cis- and trans-3-tert-butylcyclohexanol.
The subsequent step is the esterification of the 3-tert-butylcyclohexanol with an acetylating agent. Common reagents for this transformation include acetic anhydride (B1165640) or acetyl chloride. googleapis.com The reaction can be carried out in the presence of a catalyst, such as an acid or a base. For instance, a Chinese patent describes the esterification of o-tert-butylcyclohexanol with acetic anhydride using anhydrous sodium acetate as a catalyst. google.com
Industrial-Scale Production Considerations
The separation of the cis and trans isomers of this compound can be challenging due to their similar physical properties. High-efficiency fractional distillation or preparative chromatography may be required to achieve high isomeric purity. googleapis.com
The use of biocatalysis has emerged as a sustainable alternative for the synthesis of specific isomers. For example, lipase-mediated acetylation of a racemic mixture of cyclohexanols can selectively acylate one enantiomer, allowing for the kinetic resolution of the isomers. mdpi.com
Reaction Mechanisms and Chemical Transformations
Mechanistic Studies of Esterification and Hydrolysis
The formation and cleavage of the ester bond in cyclohexyl acetates are classic examples of esterification and hydrolysis, respectively. The mechanisms are well-understood, and the reaction rates are notably influenced by the stereochemistry of the molecule.
Esterification: The synthesis of 3-tert-butylcyclohexyl acetate (B1210297) is typically achieved through the esterification of 3-tert-butylcyclohexanol (B8721175). This reaction involves treating the alcohol with an acetylating agent. Common industrial acetylating agents include acetic anhydride (B1165640), acetic acid, and acetyl chloride. google.comgoogleapis.com The reaction is generally catalyzed by a strong acid, such as sulfuric acid. The mechanism for acid-catalyzed esterification begins with the protonation of the carbonyl oxygen of acetic acid (or anhydride), making the carbonyl carbon more electrophilic. The alcohol (3-tert-butylcyclohexanol) then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by proton transfer and the elimination of a water molecule to form the final ester product. The reaction temperature for acetylation typically ranges from room temperature to approximately 130°C. google.comgoogleapis.com
Hydrolysis: The hydrolysis of 3-tert-butylcyclohexyl acetate is the reverse of esterification, where the ester bond is cleaved by water to yield 3-tert-butylcyclohexanol and acetic acid. This reaction can be catalyzed by either an acid or a base.
Under acidic conditions, the mechanism mirrors the reverse of esterification. vaia.com The carbonyl oxygen is protonated, followed by the nucleophilic attack of water. vaia.com
Under basic (alkaline) conditions, hydrolysis proceeds via a bimolecular acyl-oxygen cleavage (BAC2) mechanism. epa.gov This is a common pathway for the hydrolysis of carboxylic acid esters. epa.gov The hydroxide (B78521) ion, a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the alcohol's corresponding alkoxide (the leaving group) and forming a carboxylic acid, which is subsequently deprotonated in the basic medium. vaia.comepa.gov
Kinetic studies on the alkaline hydrolysis of various substituted cyclohexyl acetates have revealed a significant dependence on the conformation of the acetoxy group. Esters with an equatorial acetoxy group are hydrolyzed more rapidly than their axial counterparts. rsc.org By assuming that the bulky tert-butyl group in cis- and trans-4-tert-butylcyclohexyl acetate locks the conformation with an axial and equatorial acetoxy-group, respectively, their hydrolysis rates can be considered representative of the individual conformational isomers. rsc.org This allows for the determination of conformational equilibria in other, more flexible cyclohexyl acetate systems. rsc.org
| Compound | Relative Rate of Hydrolysis (Cyclohexyl Acetate = 1.00) | Predominant Conformation of Acetoxy Group |
| trans-4-tert-Butylcyclohexyl Acetate | 3.21 | Equatorial |
| cis-4-tert-Butylcyclohexyl Acetate | 0.44 | Axial |
| Cyclohexyl Acetate | 1.00 | Mixed (Equatorial favored) |
| cis-3-Methylcyclohexyl Acetate | 1.95 | Equatorial |
| trans-3-Methylcyclohexyl Acetate | 0.81 | Mixed (Axial/Equatorial) |
Table based on kinetic data for alkaline hydrolysis, demonstrating the faster reaction rate for equatorial acetates. Data adapted from Chapman, Parker, and Smith (1959). rsc.org
Chemical Reactivity in Diverse Media
This compound is generally stable under standard ambient and use conditions. sigmaaldrich.cneternis.com However, its reactivity increases in the presence of certain chemical agents and is influenced by the solvent medium.
Solubility and Stability: The compound is soluble in alcohol but has very low solubility in water. thegoodscentscompany.com A safety data sheet for the para-isomer lists a water solubility of 39.6 mg/L at 20°C. actylis.com The product is chemically stable under normal storage conditions. sigmaaldrich.cneternis.com
Incompatibilities: It is incompatible with strong oxidizing agents, strong acids, and strong bases (alkalis). eternis.cometernis.comperfumersapprentice.com Contact with these substances can lead to decomposition. For instance, strong acids or bases will catalyze the hydrolysis of the ester bond, as discussed previously.
Hazardous Decomposition: When heated to decomposition, it can produce hazardous products such as carbon monoxide and carbon dioxide. actylis.comtcichemicals.com
| Property | Value / Observation | Source(s) |
| Chemical Stability | Stable under normal conditions. | sigmaaldrich.cneternis.comtcichemicals.com |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong alkalis. | eternis.cometernis.comperfumersapprentice.com |
| Water Solubility | Insoluble / Very low (7.462 mg/L @ 25 °C, est.). | thegoodscentscompany.com |
| Solubility in Alcohol | Soluble. | thegoodscentscompany.com |
| Hazardous Decomposition Products | Carbon monoxide, Carbon dioxide. | actylis.comtcichemicals.com |
Free Radical Reactions Involving Cyclohexyl Derivatives
The cyclohexane (B81311) ring, a core component of this compound, can participate in free radical reactions. These reactions are fundamental in organic synthesis and can proceed with notable stereoselectivity. While some industrial processes aim to avoid free radical reactions due to potentially lower yields quickcompany.in, they are a subject of intensive academic study. A specific reaction involving bromobenzyl 4-tert-butylcyclohexyl ether (a related derivative) with Bu₃SnH generates 4-tert-butylcyclohexanone (B146137) through a 1,5-hydrogen transfer initiated by a phenyl radical, followed by cleavage. bbhegdecollege.com
When a radical is formed on a substituted cyclohexane ring, the ring is no longer symmetrical. Subsequent reactions, such as the addition of the radical to a double bond or the abstraction of an atom from a donor molecule, can occur from either the axial or equatorial face of the radical center. This preference is known as diastereofacial selectivity. nih.govrecercat.catcapes.gov.br
Studies on the 4-tert-butylcyclohexyl radical show that it exhibits a modest preference for axial attack in atom abstraction reactions (e.g., with H-donors) but favors equatorial attack in most additions to alkenes. pitt.edu This selectivity is explained by a delicate balance between torsional strain and steric effects in the transition state. pitt.edu The introduction of a new stereocenter via free radical chemistry can occur either by the selective trapping of a prochiral radical or by the selective addition of a radical to a prochiral trap. cmu.edu
Substituents on the cyclohexane ring play a critical role in directing the stereochemical outcome of radical reactions.
Steric Effects: The steric bulk of substituents is a primary factor. In general, the axial face of a cyclohexyl radical is sterically less hindered than the equatorial face, favoring axial attack by an incoming reagent. cdnsciencepub.com However, if large axial substituents are present at the C-3 or C-5 positions, they can increase the steric hindrance of the axial face, potentially reversing this preference. cdnsciencepub.com
Electronic and Torsional Effects: The stereoselectivity is not governed by steric effects alone. The presence of vicinal (adjacent) equatorial substituents can strongly favor equatorial attack, an effect that is not purely steric in nature. pitt.edu Theoretical models suggest that selectivity arises from a balance between 1,3-diaxial repulsions and torsional effects. pitt.edu
Substituent Identity: The nature of the substituent itself is crucial. In radical additions to alkenes, a tert-butyl group on the alkene was found to significantly enhance stereoselectivity. thieme-connect.de Furthermore, replacing a ring atom, such as an oxygen with an aminomethyl group, can completely reverse the steric course of a reaction, highlighting the profound influence of the ring's electronic and conformational properties. thieme-connect.de
High-Performance Liquid Chromatography (HPLC) for Isomer Separation
High-Performance Liquid Chromatography (HPLC) is a crucial analytical technique for the separation, identification, and quantification of individual isomers from a mixture. For substituted cyclohexyl compounds like this compound, which exists as cis and trans geometric isomers, HPLC provides a robust method for their resolution. The separation of these isomers is often critical as they can exhibit different physical properties and biological activities.
While specific documented HPLC methods for this compound are not extensively detailed in publicly available research, the principles of separation can be inferred from methodologies applied to structurally similar compounds, such as 2-tert-butylcyclohexyl acetate and 4-tert-butylcyclohexyl acetate. The separation relies on the differential interaction of the cis and trans isomers with the stationary phase of the HPLC column, which is influenced by their distinct three-dimensional structures and resulting polarities.
Normal-phase HPLC is frequently effective for separating geometric isomers. In this mode, a polar stationary phase (e.g., silica (B1680970) or cyano-bonded silica) is used with a non-polar mobile phase. The cis and trans isomers of this compound have slightly different polarities due to the spatial orientation of the acetate and tert-butyl groups, leading to different retention times on the column. For instance, in related separations of double-decker shaped silsesquioxanes, modifying the mobile phase polarity by adjusting the ratio of solvents like dichloromethane (B109758) and hexanes was shown to significantly impact the retention time and resolution of cis and trans isomers. msu.edu
Preparative HPLC is also essential for isolating pure isomers for further study or use. By scaling up an analytical separation, larger quantities of each isomer can be collected. For related cyclohexyl derivatives, preparative HPLC with chiral columns or fractional crystallization has been noted as a critical step for isomer separation, leveraging the subtle differences in solubility and chromatographic behavior between the isomers.
The following table outlines a potential HPLC setup for the separation of this compound isomers, based on methods used for analogous compounds.
Table 1: Illustrative HPLC Parameters for Isomer Separation
| Parameter | Setting | Rationale |
| Mode | Normal-Phase or Reversed-Phase | Normal-phase often provides better separation for geometric isomers based on polarity differences. Reversed-phase (e.g., C18 column) can also be effective, separating based on hydrophobicity. nih.gov |
| Stationary Phase | Silica, Cyano (CN), or C18 | Silica and CN columns are common for normal-phase separation of isomers. msu.edu C18 is standard for reversed-phase. |
| Mobile Phase | Hexane/Ethyl Acetate or Dichloromethane/Hexanes (Normal); Acetonitrile/Water (Reversed) | The ratio is optimized to achieve the best resolution (Rs > 1.5) between the isomer peaks. msu.edu |
| Detector | UV or Refractive Index (RI) | As the acetate group contains a carbonyl chromophore, a UV detector at low wavelengths (~210 nm) can be used. If UV response is poor, an RI detector is a universal alternative. |
| Flow Rate | 1.0 mL/min (Analytical) | A standard flow rate for analytical separations, which can be scaled for preparative work. sigmaaldrich.com |
Spectroscopic Techniques for Reaction Monitoring and Kinetic Studies
Spectroscopic methods are indispensable tools for monitoring the progress of chemical reactions in real-time and for conducting detailed kinetic studies. The synthesis of this compound, typically achieved through the acetylation of 3-tert-butylcyclohexanol, can be effectively tracked using techniques such as Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Reaction Monitoring:
The acetylation reaction involves the conversion of an alcohol functional group to an ester. This transformation is accompanied by distinct changes in the spectroscopic signatures of the molecule.
FT-IR Spectroscopy: This technique is highly effective for monitoring the reaction's progress. The disappearance of the broad O-H stretching band of the starting material, 3-tert-butylcyclohexanol (typically found around 3200-3600 cm⁻¹), is monitored. Simultaneously, the appearance of a strong, sharp C=O stretching band from the ester functional group in the product, this compound (around 1735 cm⁻¹), confirms the conversion. The progress can be quantified by comparing the relative intensities of these peaks over time.
NMR Spectroscopy: Both ¹H and ¹³C NMR spectroscopy provide detailed structural information and can be used to track the reaction.
In ¹H NMR , the reaction can be followed by observing the disappearance of the alcohol's hydroxyl proton signal and the downfield shift of the proton on the carbon attached to the oxygen (the H-1 proton). Upon acetylation, a new, sharp singlet appears around 2.0 ppm, corresponding to the methyl protons of the acetate group (–OCOCH₃ ).
In ¹³C NMR , the conversion is marked by a shift in the resonance of the carbon atom bonded to the oxygen (C-1). This carbon signal shifts downfield upon esterification. Furthermore, new signals corresponding to the acetate carbonyl carbon (around 170 ppm) and methyl carbon (around 21 ppm) will appear. mdpi.com
Kinetic Studies:
To perform a kinetic study of the acetylation of 3-tert-butylcyclohexanol, samples are taken from the reaction mixture at regular intervals and analyzed using spectroscopy.
Data Acquisition: A series of spectra (FT-IR or NMR) are recorded over the course of the reaction.
Concentration Determination: The concentration of the reactant (3-tert-butylcyclohexanol) and the product (this compound) at each time point can be determined. In NMR, this is done by integrating the area of a characteristic peak for the reactant and product relative to an internal standard of known, constant concentration. nih.gov In FT-IR, the absorbance of the growing carbonyl peak can be correlated to the product concentration via a calibration curve (Beer-Lambert Law).
Rate Analysis: By plotting the concentration of the reactant or product versus time, the reaction rate can be determined. This data allows for the calculation of the rate constant (k) and the determination of the reaction order with respect to each reactant, providing insight into the reaction mechanism. For example, studies on the acetylation of other alcohols have used this approach to optimize reaction conditions, including temperature and catalyst concentration. nih.gov
The following table summarizes the key spectroscopic changes monitored during the synthesis of this compound.
Table 2: Spectroscopic Markers for Monitoring Acetylation of 3-tert-Butylcyclohexanol
| Technique | Starting Material (3-tert-butylcyclohexanol) | Product (this compound) | Change Monitored |
| FT-IR | Broad O-H stretch (~3200-3600 cm⁻¹) | Strong, sharp C=O stretch (~1735 cm⁻¹) | Disappearance of O-H peak; Appearance of C=O peak |
| ¹H NMR | Signal for H-1 proton; Signal for OH proton | Downfield shift of H-1 proton; Appearance of acetate CH₃ singlet (~2.0 ppm) | Appearance of acetate methyl signal |
| ¹³C NMR | Signal for C-1 carbon (~66-71 ppm) mdpi.com | Downfield shift of C-1 carbon; Appearance of C=O (~170 ppm) and CH₃ (~21 ppm) signals | Appearance of carbonyl and acetate methyl carbon signals |
Analytical Techniques for Characterization
Chromatographic Methods
Chromatography is an indispensable tool for the analysis of 3-tert-butylcyclohexyl acetate.
Gas Chromatography (GC): GC is widely used for the separation and quantification of the cis and trans isomers. When coupled with a mass spectrometer (GC-MS), it provides definitive identification of the components based on their retention times and mass spectra. mdpi.com Chiral stationary phases can be used to separate enantiomers if the starting materials or catalysts are chiral.
High-Performance Liquid Chromatography (HPLC): HPLC is another valuable technique for the analysis of this compound. Reversed-phase HPLC methods using columns like C18 can separate the isomers based on their polarity. sielc.com
Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis
Spectroscopic Methods
As discussed in section 2.2, various spectroscopic techniques are essential for the structural elucidation of this compound.
NMR Spectroscopy: Provides detailed information about the molecular structure and stereochemistry.
Mass Spectrometry: Confirms the molecular weight and provides fragmentation patterns for structural confirmation.
IR Spectroscopy: Identifies the characteristic functional groups in the molecule.
Isomer-Specific Analysis
Determining the ratio of cis to trans isomers is often a critical analytical objective, particularly in applications where one isomer is more desirable. This is typically achieved using high-resolution gas chromatography with a capillary column that can effectively separate the two isomers. The relative peak areas in the chromatogram correspond to the relative amounts of each isomer in the sample. Careful calibration with pure standards of each isomer is necessary for accurate quantification.
Environmental Fate and Biotransformation Studies
Biodegradation Pathways
The biodegradation of tert-butylcyclohexyl acetate (B1210297) isomers is a key process in determining their environmental persistence. Studies on related compounds provide insights into the likely pathways of degradation.
Aerobic Biodegradation
Ready biodegradability tests, such as those following OECD Guideline 301, are standardized screening tests used to assess the potential for a chemical to be rapidly and completely biodegraded by microorganisms in an aerobic environment. While specific data for 3-tert-butylcyclohexyl acetate is not publicly available, information on the related compound, 4-tert-butylcyclohexyl acetate, indicates that its biodegradation can be influenced by the test concentration. Higher concentrations have been observed to lead to longer biodegradation half-times, primarily due to extended lag phases before the onset of degradation.
Safety Data Sheets for 4-tert-butylcyclohexyl acetate frequently state that there is "no data available" regarding its persistence and degradability. chemicalbook.comscbt.com This indicates a general lack of comprehensive public data on the aerobic biodegradation of this class of compounds.
Table 1: Aerobic Biodegradation Data for Related Compounds
| Compound Name | Test Guideline | Result | Degradation (%) | Test Duration (days) | Source |
| 4-tert-Butylcyclohexyl acetate | Not Specified | Data suggests concentration-dependent half-life | Not Available | Not Available | General Literature |
Microbial Transformation and Metabolism (non-human)
The microbial transformation of this compound is expected to proceed via enzymatic hydrolysis of the ester bond as the initial step. This would yield 3-tert-butylcyclohexanol (B8721175) and acetic acid. The resulting alcohol would then be susceptible to further oxidation by microbial enzymes, potentially leading to the formation of the corresponding ketone, 3-tert-butylcyclohexanone. Subsequent ring cleavage and further degradation of the resulting aliphatic chain would lead to the ultimate mineralization of the compound to carbon dioxide and water.
While specific studies identifying the microorganisms capable of transforming this compound are scarce, it is anticipated that a diverse range of environmental bacteria and fungi possessing esterase and dehydrogenase enzymes would be capable of its metabolism.
Abiotic Degradation Processes
Abiotic degradation mechanisms, including phototransformation and hydrolysis, can also contribute to the removal of this compound from the environment.
Phototransformation in Air, Water, and Soil Compartments
Hydrolytic Stability and Pathways
The hydrolytic stability of this compound is a critical factor in its environmental persistence, particularly in aqueous environments. As an ester, it is susceptible to hydrolysis, which is the cleavage of the ester bond by reaction with water. This reaction can be catalyzed by acids or bases. The expected products of hydrolysis are 3-tert-butylcyclohexanol and acetic acid. The rate of hydrolysis is dependent on pH and temperature. Generally, ester hydrolysis is faster under alkaline conditions compared to neutral or acidic conditions. Specific experimental data on the hydrolysis half-life of this compound is not currently available in public literature.
Environmental Distribution and Persistence
The environmental distribution of this compound will be governed by its physicochemical properties, such as its water solubility, vapor pressure, and octanol-water partition coefficient (Kow). While specific data for the 3-isomer is limited, information for the related 4-tert-butylcyclohexyl acetate suggests it is not expected to be persistent or bioaccumulative. ewg.org Environment Canada has classified 4-tert-butylcyclohexyl acetate as not suspected to be persistent or bioaccumulative. ewg.org However, it is also suspected to be an environmental toxin. ewg.org
The lack of comprehensive experimental data on biodegradability, abiotic degradation, and bioaccumulation potential for this compound makes a definitive assessment of its environmental distribution and persistence challenging.
Bioaccumulation Potential in Non-Human Organisms
Bioaccumulation refers to the accumulation of substances in an organism from its surrounding environment. For this compound, comprehensive experimental data on its bioaccumulation potential is limited. However, based on an estimated log octanol/water partition coefficient (log Kow) of 1.76, the potential for bioconcentration in aquatic organisms is considered to be low. This is supported by an estimated Bioconcentration Factor (BCF) of 7, which suggests the substance is unlikely to accumulate significantly in the tissues of aquatic organisms nih.gov.
Adsorption and Desorption in Soil and Sediment
The mobility of a chemical in the environment is heavily influenced by its tendency to adsorb to soil and sediment particles. Based on its chemical structure, an estimated soil adsorption coefficient (Koc) value of 12 has been determined for tert-butyl acetate nih.gov. According to established classification schemes, this low Koc value indicates that the compound is not expected to adsorb significantly to suspended solids and sediment nih.gov. Consequently, it is predicted to have very high mobility in soil, suggesting a potential for leaching into groundwater.
Henry's Law Constant and Distribution Modeling
Henry's Law constant is a key parameter used to model a chemical's tendency to partition between water and air. For tert-butyl acetate, an estimated Henry's Law constant of 4.1 x 10⁻⁴ atm-m³/mol suggests that volatilization from water surfaces is an expected and significant environmental fate process nih.gov. Based on this value, the estimated volatilization half-life from a model river is approximately 5.5 hours, and from a model lake, it is about 5 days nih.gov. This indicates a relatively rapid transfer from the aquatic to the atmospheric compartment.
Ecotoxicological Assessment
The ecotoxicological profile of this compound is essential for understanding its potential harm to environmental organisms. This assessment covers its toxicity to aquatic and terrestrial life and investigates its potential to disrupt endocrine systems.
Aquatic Toxicity to Organisms (e.g., Fish, Daphnia, Algae, Microorganisms)
This compound is classified as toxic to aquatic life with long-lasting effects echemi.com. Acute toxicity studies have been conducted on several aquatic organisms, providing specific endpoints that quantify this toxicity. While specific data for fish was not available in the reviewed sources, results for invertebrates and algae indicate a notable level of toxicity.
A study on the water flea (Daphnia magna), a key indicator species in freshwater ecosystems, determined a 48-hour EC50 (the concentration causing an effect in 50% of the population) to be 5.3 mg/L. For the green algae (Desmodesmus subspicatus), a 72-hour ErC50 (the concentration causing a 50% reduction in growth rate) was found to be 22 mg/L. The 72-hour EC10 (the concentration causing a 10% effect) for the same algae species was 11 mg/L. Toxicity to microorganisms was assessed using activated sludge, with a 3-hour EC50 of 302 mg/L, a concentration noted to be above the substance's solubility limit in the test medium.
| Organism | Species | Endpoint | Value (mg/L) | Exposure Duration |
|---|---|---|---|---|
| Invertebrate (Water Flea) | Daphnia magna | EC50 | 5.3 | 48 hours |
| Algae (Green Algae) | Desmodesmus subspicatus | ErC50 | 22 | 72 hours |
| Algae (Green Algae) | Desmodesmus subspicatus | EC10 | 11 | 72 hours |
| Microorganisms | Activated Sludge | EC50 | 302 | 3 hours |
Terrestrial Toxicity Studies (non-human)
Data on the terrestrial toxicity of this compound is primarily derived from studies on its isomers, particularly 4-tert-butylcyclohexyl acetate (4-tBCHA), in laboratory animals.
A developmental toxicity study in pregnant Sprague-Dawley rats evaluated 4-tBCHA at various oral dosages. nih.govresearchgate.net The study identified a maternal and developmental No-Observable-Adverse-Effect Level (NOAEL) of 160 mg/kg per day. nih.govresearchgate.net At the highest dose of 640 mg/kg per day, researchers observed significant maternal toxicity, including mortality, reduced body weight gain, and alopecia. nih.govresearchgate.net This high dose also resulted in reduced fetal body weights and transient delays in fetal development, such as delayed ossification of vertebrae and limbs. nih.govresearchgate.net However, the study concluded that 4-tBCHA is not a developmental toxicant in rats under the tested conditions. nih.govresearchgate.net
| Isomer | Species | Study Type | Endpoint | Value (mg/kg/day) |
|---|---|---|---|---|
| 4-tert-butylcyclohexyl acetate | Rat (Sprague-Dawley) | Developmental Toxicity | Maternal NOAEL | 160 |
| 4-tert-butylcyclohexyl acetate | Rat (Sprague-Dawley) | Developmental Toxicity | Developmental NOAEL | 160 |
Endocrine Disruption Studies in Aquatic Vertebrates (in vivo)
Endocrine-disrupting chemicals (EDCs) are substances that can interfere with the hormonal systems of organisms. researchgate.netresearchgate.net The potential for fragrance ingredients to act as EDCs is an area of ongoing scientific research. However, specific in vivo studies assessing the endocrine-disrupting properties of this compound in aquatic vertebrates were not found in the available literature. General safety data sheets for related compounds note that no adverse effects related to endocrine disruption are expected from the component.
Computational and Theoretical Investigations
Quantum Chemical Calculations of Molecular Structure and Conformation
Quantum chemical calculations are pivotal in elucidating the molecular structure and conformational preferences of 3-tert-butylcyclohexyl acetate (B1210297). These computational methods, ranging from semi-empirical to high-level ab initio and density functional theory (DFT) calculations, provide detailed insights into the geometric parameters and energetic differences between various conformers. ucl.ac.ukresearchgate.net
The orientation of the acetate group, however, can be either axial or equatorial, leading to cis and trans isomers, respectively, relative to the equatorial tert-butyl group. Furthermore, the acetate group itself has rotational freedom around the C-O bond.
Theoretical calculations have been employed to determine the relative stabilities of these conformers. For instance, studies on similar cyclohexyl derivatives have shown that different levels of theory, such as MM2, MM3, PM3, Hartree-Fock (HF), MP2, and DFT, can be used to model the gas-phase structures. ucl.ac.uk DFT functionals like B3LYP, M06-2X, and ωB97xD, often combined with basis sets like 6-31G(d), are commonly used for geometry optimization and energy calculations. acs.org
For monosubstituted cyclohexanes, the preference for the equatorial position is well-established. In the case of 3-tert-butylcyclohexyl acetate, the conformational equilibrium is largely dominated by the chair form with the equatorial tert-butyl group. The key energetic difference then arises from the axial versus equatorial placement of the acetate group. Quantum chemical calculations can quantify this energy difference (A-value), which is influenced by a combination of steric and electronic effects, including hyperconjugation. researchgate.net
A statistical analysis of crystal structures from the Cambridge Crystallographic Database for compounds containing equatorial acetate groups has shown that the torsion angle of the acetate group is influenced by neighboring substituents. ucl.ac.uk For an equatorial acetate with an adjacent equatorial hydrogen, the acetate tends to be turned towards the hydrogen. ucl.ac.uk
Below is a table summarizing typical computational methods used for conformational analysis of cyclohexyl derivatives and the type of information they provide.
| Computational Method | Information Provided |
| Molecular Mechanics (e.g., MM3, UFF) | Initial geometry optimization, bond lengths, bond angles, and dihedral angles for minimum-energy conformations. ucl.ac.ukacs.org |
| Semi-empirical (e.g., PM3, PM6, PM7) | Geometry optimization and electronic properties with lower computational cost. ucl.ac.ukacs.org |
| Density Functional Theory (e.g., B3LYP, M06-2X) | Accurate geometry optimization, relative energies of conformers, vibrational frequencies, and electronic structure. acs.orgacs.org |
| Ab initio (e.g., HF, MP2, CCSD(T)) | High-accuracy energy calculations and conformational preferences. ucl.ac.ukresearchgate.net |
These calculations are crucial for understanding the intrinsic properties of the molecule, which in turn influence its reactivity and interactions with other molecules.
Molecular Dynamics Simulations for Conformational Landscapes
Molecular dynamics (MD) simulations offer a powerful approach to explore the conformational landscape of this compound by simulating the atomic motions of the molecule over time. bioexcel.eu This technique allows for a more dynamic and comprehensive understanding of the molecule's flexibility and the transitions between different conformational states, complementing the static picture provided by quantum chemical calculations. nih.gov
In an MD simulation, the trajectory of each atom is calculated by solving Newton's equations of motion, where the forces are derived from a molecular mechanics force field. acs.org Force fields like AMBER, CHARMM, and OPLS are commonly used for organic molecules. biorxiv.org These simulations can be performed in various environments, such as in a vacuum, implicit solvent, or explicit solvent, to mimic different experimental conditions.
For this compound, MD simulations can reveal the full range of accessible conformations and their relative populations. The large tert-butyl group will still act as a conformational anchor, but the simulation can show the flexibility of the cyclohexane (B81311) ring and the rotational dynamics of the acetate group. Techniques like replica-exchange molecular dynamics (REMD) and simulated tempering can be used to enhance the sampling of the conformational space and overcome energy barriers more efficiently. biorxiv.org
The output of an MD simulation is a trajectory file containing the coordinates and velocities of all atoms at discrete time steps. This trajectory can be analyzed to:
Identify dominant conformations: By clustering the structures in the trajectory based on their root-mean-square deviation (RMSD), the most populated conformational states can be identified.
Calculate free energy landscapes: The relative free energies of different conformations can be calculated, providing a thermodynamic view of the conformational equilibrium.
Analyze dynamic properties: Time-dependent properties such as dihedral angle transitions and vibrational motions can be studied.
The table below outlines key aspects of MD simulations for studying conformational landscapes.
| Simulation Aspect | Description |
| Force Field | A set of parameters and equations used to describe the potential energy of the system. Examples include AMBER, CHARMM, and OPLS-2005. biorxiv.orgacs.org |
| Solvent Model | The environment in which the simulation is run. Can be implicit (a continuum model) or explicit (individual solvent molecules). biorxiv.org |
| Enhanced Sampling | Techniques like REMD or simulated tempering are used to accelerate the exploration of the conformational space. biorxiv.org |
| Trajectory Analysis | Post-processing of the simulation data to extract meaningful information, such as conformational clustering and free energy calculations. |
By providing a detailed picture of the conformational landscape, MD simulations can help to rationalize the molecule's physical properties and its behavior in different environments.
Theoretical Modeling of Reaction Mechanisms and Transition States
Theoretical modeling is an indispensable tool for investigating the mechanisms of chemical reactions involving this compound, such as its synthesis via esterification or its hydrolysis. These computational studies can elucidate the detailed pathways of a reaction, identify key intermediates, and characterize the transition states that connect them.
The esterification of a cyclohexanol (B46403) derivative with an acid like acetic acid is a common synthetic route. Theoretical models can be used to explore different proposed mechanisms, such as the Langmuir-Hinshelwood (LH) or Eley-Rideal (ER) mechanisms when a solid catalyst is involved. researchgate.net For instance, in the synthesis of cyclohexyl acetate from cyclohexene (B86901) and acetic acid, the LH model was found to better fit the experimental data. researchgate.net
Quantum chemical methods, particularly DFT, are widely used to model reaction mechanisms. By calculating the potential energy surface of the reaction, researchers can map out the energy changes that occur as reactants are converted to products. A key goal is to locate the transition state, which is a first-order saddle point on the potential energy surface and represents the highest energy barrier along the reaction coordinate.
The characterization of a transition state involves:
Geometry Optimization: Finding the structure of the transition state.
Frequency Calculation: Confirming that the structure is a true transition state by the presence of a single imaginary frequency corresponding to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculation: Following the reaction path downhill from the transition state to ensure it connects the correct reactants and products.
The activation energy of the reaction can be determined from the energy difference between the reactants and the transition state. This information is crucial for understanding the kinetics of the reaction. For example, theoretical calculations have been used to determine the activation energy for the etherification of related compounds. researchgate.net
Semi-empirical methods like PM3 have also been used to study the reactions of acetate esters, providing insights into mechanistic changes, such as the shift from a rate-limiting formation to the breakdown of an intermediate. koreascience.kr
The table below summarizes the theoretical approaches used to model reaction mechanisms.
| Theoretical Approach | Application in Reaction Modeling |
| Density Functional Theory (DFT) | Locating transition states, calculating activation energies, and mapping potential energy surfaces. acs.org |
| Semi-empirical Methods (e.g., PM3) | Rapidly screening possible reaction pathways and studying general mechanistic trends. koreascience.kr |
| Kinetic Modeling (e.g., LHHW) | Correlating theoretical models with experimental kinetic data, especially for catalyzed reactions. researchgate.netresearchgate.net |
| Hybrid QM/MM Methods | Modeling reactions in complex environments, such as with a large catalyst, by treating the reactive center with quantum mechanics and the surroundings with molecular mechanics. acs.org |
These theoretical investigations provide a molecular-level understanding of reaction pathways that can be difficult to obtain through experimental methods alone.
Quantitative Structure-Activity Relationship (QSAR) Modeling (focused on environmental parameters)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to predict the properties of chemicals based on their molecular structure. For this compound, QSAR models are particularly useful for estimating environmental parameters, helping to fill data gaps and assess its potential environmental fate and toxicity. researchgate.net
QSAR models are built by establishing a mathematical relationship between a set of calculated molecular descriptors and an experimentally measured property (the "activity"). These descriptors can be physicochemical, topological, or quantum chemical in nature.
For environmental assessment, key parameters of interest include:
Octanol-Water Partition Coefficient (log Kow): An indicator of a substance's potential for bioaccumulation. umweltbundesamt.de
Water Solubility: Affects the environmental distribution of the chemical.
Biodegradability: The likelihood that the substance will be broken down by microorganisms in the environment. umweltbundesamt.de
Toxicity: Predicting adverse effects on aquatic organisms or other environmental receptors.
Various software platforms and models, such as EPISUITE (which includes KOWWIN and BIOWIN) and VEGA-QSAR, are used to predict these parameters. umweltbundesamt.dediva-portal.org For example, QSAR models can use structural fragments to estimate log Kow or the probability of ready biodegradability. umweltbundesamt.de
The development and validation of QSAR models follow established principles, often outlined by the Organisation for Economic Co-operation and Development (OECD). A reliable QSAR model should have a defined endpoint, an unambiguous algorithm, a defined domain of applicability, and appropriate measures of goodness-of-fit, robustness, and predictivity. researchgate.net
The table below lists some environmental parameters and the QSAR models used to predict them.
| Environmental Parameter | QSAR Model/Software | Predicted Value/Information |
| Log Kow | KOWWIN, XLogP3 | 3.6 (XLogP3), 4.24 (OPERA model) nih.govnih.gov |
| Biodegradability | BIOWIN | Estimates the probability of ready or ultimate biodegradation. umweltbundesamt.de |
| Skin Absorption | Skin Absorption Model (SAM) | Estimates skin absorption based on maximum flux (Jmax), which is calculated from Kow, water solubility, and permeability coefficient. researchgate.net |
| Toxicity | Various QSAR models | Predicts endpoints like acute oral toxicity (LD50) in rodents or ecotoxicity. researchgate.net |
QSAR modeling provides a rapid and cost-effective way to screen chemicals like this compound for potential environmental concerns, prioritizing them for further experimental testing if necessary.
Synthesis and Study of Derivatives and Analogues
Preparation of Related Cyclohexyl Acetate (B1210297) Structures
The synthesis of cyclohexyl acetates can be achieved through several established chemical routes, primarily involving the esterification of the corresponding cyclohexanol (B46403) or the addition of acetic acid to cyclohexene (B86901). The preparation of commercially significant analogues, such as 4-tert-butylcyclohexyl acetate and 2-tert-butylcyclohexyl acetate, often begins with the hydrogenation of a substituted phenol (B47542).
A common industrial method involves a two-step process starting from a tert-butylphenol. First, the phenol is hydrogenated to produce the corresponding tert-butylcyclohexanol. The choice of catalyst is crucial as it influences the resulting ratio of cis to trans isomers. For example, hydrogenation of 2-tert-butylphenol (B146161) over a rhodium-on-carbon (Rh/C) catalyst yields 2-tert-butylcyclohexanol (B1585498). The subsequent step is the acetylation of the alcohol, typically using acetic anhydride (B1165640) in the presence of an acid catalyst like sulfuric acid, to form the final acetate ester. google.com
Another general method for producing cyclohexyl acetate involves the direct esterification of cyclohexanol with acetic acid or acetic anhydride, often catalyzed by sulfuric acid. chemicalbook.com Alternatively, cyclohexyl acetate can be synthesized via the addition reaction of acetic acid to cyclohexene. google.comnih.gov This reaction can be catalyzed by a composite molecular sieve, such as L/ZSM-5, under elevated temperature and pressure. google.com
A biocatalytic approach has also been developed for the stereoselective synthesis of specific isomers. For instance, the cis-isomer of 4-tert-butylcyclohexyl acetate (cis-2) can be produced from 4-tert-butylcyclohexanone (B146137). mdpi.comresearchgate.net This process uses an alcohol dehydrogenase (ADH) for the stereoselective reduction of the ketone to cis-4-tert-butylcyclohexanol (cis-3), followed by enzymatic acetylation catalyzed by a lipase (B570770), such as Candida antarctica lipase A (CALA), using vinyl acetate as the acyl donor. mdpi.comresearchgate.net
Table 1: Selected Lipase Screening for Acetylation of cis-4-(tert-butyl)cyclohexanol (cis-3)
| Lipase Source | Conversion (%) in 18h |
|---|---|
| Candida antarctica lipase A (CALA) | >99 |
| Candida antarctica lipase B (CALB) | 87 |
| Pseudomonas cepacia lipase (LPS) | 78 |
| Candida rugosa lipase (LCR) | 15 |
| Rhizomucor miehei lipase (LPP) | 5 |
Data sourced from a study on the lipase-mediated acetylation of cis-3 in methyl tert-butyl ether (MTBE) with vinyl acetate. mdpi.com
Investigation of Structure-Reactivity Relationships within Analogous Compounds
The relationship between the structure of cyclohexyl derivatives and their chemical reactivity is a field of significant study. The conformation of the cyclohexane (B81311) ring and the nature and position of its substituents profoundly influence the molecule's behavior in chemical reactions.
In studies of steroidal systems containing a ten-membered ring, which are analogues of cyclohexyl structures, the geometry of the ring dictates the outcome of acid-catalyzed reactions. rsc.org For example, (Z)- and (E)-diastereomers of seco-steroidal ketones exhibit different cyclization pathways upon treatment with acid. rsc.org This highlights how the spatial arrangement of functional groups, a key aspect of structure, controls reactivity. rsc.org
The modification of the cyclohexyl moiety in other classes of compounds also demonstrates clear structure-activity relationships. In the development of positive modulators for KCa2 channels, replacing the cyclohexane ring of a lead compound (CyPPA) with various substituted phenyl rings was explored to increase hydrophobicity. nih.gov This investigation revealed that increasing the hydrophobicity of this part of the molecule led to more potent compounds. nih.gov
Similarly, research into sweetening agents based on N-cyclohexyl sulfamic acid derivatives (cyclamates) has been used to probe the conformational requirements of taste receptors. nih.gov These studies analyze how different ester and amide derivatives interact with sensory receptors, linking molecular structure to biological activity. nih.gov The reactivity and interaction of these analogues are heavily dependent on their three-dimensional shape and electronic properties. nih.gov
Studies on Related Cyclohexyl Carboxylic Acids and Esters
The study of carboxylic acids and esters related to the cyclohexyl acetate family provides further understanding of their synthesis and properties. 4-tert-Butylcyclohexyl acetic acid, for example, is a known derivative used in the fragrance industry. lookchem.com It is a weak acid that exists as a white crystalline solid at room temperature. lookchem.com
The synthesis of related cyclohexylalkanoic acids has been described in patent literature. For instance, 3-(3-methylcyclohexyl)propanoic acid can be prepared by the hydrogenation of (2E)-3-(3-methylphenyl)acrylic acid. google.com The process involves reacting the starting acrylic acid with hydrogen gas over a 5% Ruthenium-on-Aluminum Oxide (Ru/Al₂O₃) catalyst in acetic acid at high temperature and pressure. google.com The resulting crude acid can then be reduced, for example with lithium aluminum hydride, to yield the corresponding alcohol, 3-(3-methylcyclohexyl)propan-1-ol. google.com
The synthesis of other ester analogues, such as those of pyrazolopyridine, has been explored for potential anxiolytic agents, demonstrating the broad applicability of ester functional groups attached to cyclic systems in medicinal chemistry. acs.org Furthermore, continuous flow synthesis methods have been developed for pyrrole-3-carboxylic acids, where a generated HBr byproduct is used in-situ to hydrolyze tert-butyl esters to the corresponding carboxylic acids in a single microreactor. syrris.jp
Table 2: Properties of 4-tert-Butylcyclohexyl Acetic Acid
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₂O₂ |
| Molecular Weight | 198.3 g/mol |
| Melting Point | 81-83 °C |
| Boiling Point | 300.1 °C at 760 mmHg |
| Flash Point | 140.7 °C |
| pKa | 4.72 ± 0.10 (Predicted) |
Data sourced from LookChem. lookchem.com
Characterization of Novel Synthetic Intermediates
The synthesis of complex cyclohexyl derivatives often proceeds through novel intermediates whose characterization is essential for understanding the reaction pathway and optimizing the final product yield.
In the synthesis of 3-(3-tert-butylcyclohexyl)propanal, a related aldehyde, several intermediates are formed and characterized. google.com One such intermediate is 2-[2-(3-tert-butylphenyl)ethyl]-1,3-dioxolane, which is formed to protect the aldehyde group during a subsequent hydrogenation step. google.com This acetal (B89532) is prepared from 3-(3-tert-butylphenyl)propanal and is described as a pale yellow oil. google.com After its formation, the phenyl ring is hydrogenated over a Ruthenium-on-carbon catalyst. The resulting saturated intermediate, 2-[2-(3-tert-butylcyclohexyl)ethyl]-1,3-dioxolane, is then deprotected to yield the final propanal product. google.com
The characterization of such intermediates typically involves spectroscopic methods. For example, the structure of 2-[2-(3-tert-butylcyclohexyl)ethyl]-1,3-dioxolane was confirmed using ¹H NMR spectroscopy, which showed characteristic signals for the protons of the cyclohexane ring, the tert-butyl group, and the dioxolane ring. google.com
Table 3: Selected Synthetic Intermediates and their Precursors
| Intermediate | Precursor | Synthetic Step |
|---|---|---|
| 2-tert-butylcyclohexanol | 2-tert-butylphenol | Hydrogenation |
| cis-4-(tert-butyl)cyclohexanol mdpi.com | 4-(tert-butyl)cyclohexanone mdpi.com | Enzymatic Reduction mdpi.com |
| 2-[2-(3-tert-butylphenyl)ethyl]-1,3-dioxolane google.com | 3-(3-tert-butylphenyl)propanal google.com | Acetal Protection google.com |
| 2-[2-(3-tert-butylcyclohexyl)ethyl]-1,3-dioxolane google.com | 2-[2-(3-tert-butylphenyl)ethyl]-1,3-dioxolane google.com | Hydrogenation google.com |
| 3-(3-methylcyclohexyl)propanoic acid google.com | (2E)-3-(3-methylphenyl)acrylic acid google.com | Hydrogenation google.com |
Q & A
Q. How can this compound serve as a model for studying steric effects in organic chemistry?
- Methodological Answer : Investigate its nucleophilic acyl substitution kinetics under varying steric environments. Compare reaction rates with less hindered analogs (e.g., methyl cyclohexyl acetate) to isolate steric contributions. Publish datasets in open-access repositories for reproducibility .
Tables
| Analytical Method | Application | Reference |
|---|---|---|
| GC-FID | Purity analysis of isomer mixtures | |
| HRMS/NMR | Structural confirmation | |
| DFT Calculations | Steric effect modeling |
| Safety Protocol | Standard |
|---|---|
| Respiratory Protection | NIOSH |
| Eye Protection | EN 166 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
